molecular formula C9H10N2OS B12120307 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B12120307
M. Wt: 194.26 g/mol
InChI Key: FLGXEJHFTPXBSW-UHFFFAOYSA-N
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Description

5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that features a furan ring, a thiazole ring, and an amine group. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furan is alkylated with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Microwave-assisted synthesis is also a viable method, as it can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various amide or imine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or aldehydes are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Amide or imine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of both furan and thiazole rings contributes to its bioactivity.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-ylmethyl)-1,3-thiazol-2-amine: Lacks the methyl group on the thiazole ring.

    4-Methyl-1,3-thiazol-2-amine: Lacks the furan ring.

    5-(Furan-2-ylmethyl)-4-methyl-1,3-oxazole-2-amine: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

5-(Furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is unique due to the presence of both a furan and a thiazole ring, which confer distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H10N2OS/c1-6-8(13-9(10)11-6)5-7-3-2-4-12-7/h2-4H,5H2,1H3,(H2,10,11)

InChI Key

FLGXEJHFTPXBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CO2

Origin of Product

United States

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